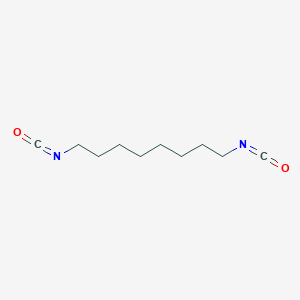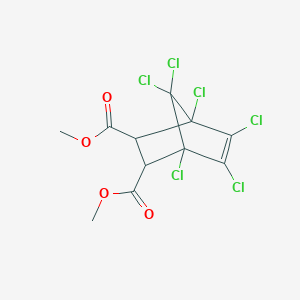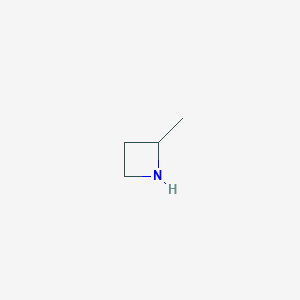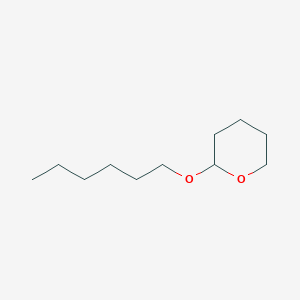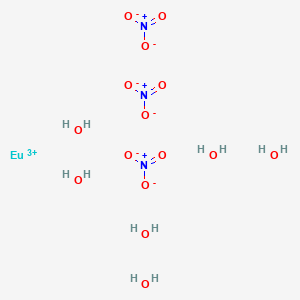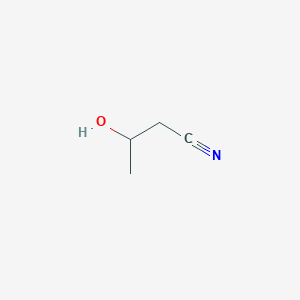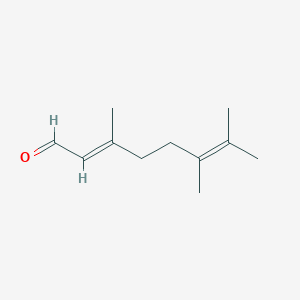
3,6,7-Trimethyl-2,6-octadienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,7-Trimethyl-2,6-octadienal, also known as citral, is a naturally occurring compound found in many essential oils, including lemongrass, lemon, and orange. It is widely used in the food, fragrance, and cosmetic industries due to its pleasant citrus aroma and flavor. In recent years, citral has gained attention in scientific research due to its potential health benefits and therapeutic properties.
Mecanismo De Acción
The mechanism of action of 3,6,7-Trimethyl-2,6-octadienal is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and inhibition of inflammatory signaling pathways. Citral has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting a potential role in cancer therapy.
Efectos Bioquímicos Y Fisiológicos
Citral has been shown to have a variety of biochemical and physiological effects. In animal studies, 3,6,7-Trimethyl-2,6-octadienal has been shown to reduce inflammation, improve liver function, and lower cholesterol levels. Additionally, 3,6,7-Trimethyl-2,6-octadienal has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,6,7-Trimethyl-2,6-octadienal in laboratory experiments is its availability and low cost. Citral is a widely used compound that can be easily synthesized or obtained from natural sources. However, one limitation is its potential for toxicity at high doses, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 3,6,7-Trimethyl-2,6-octadienal. One area of interest is its potential as a natural antimicrobial agent in food preservation and medical applications. Additionally, further research is needed to fully understand the mechanism of action of 3,6,7-Trimethyl-2,6-octadienal and its potential therapeutic uses in the treatment of inflammatory diseases and cancer. Finally, the development of new methods for the synthesis of 3,6,7-Trimethyl-2,6-octadienal may lead to improved efficiency and cost-effectiveness in its production.
Métodos De Síntesis
Citral can be synthesized through various methods, including the isolation of natural sources and chemical synthesis. One common method of chemical synthesis involves the condensation of acetaldehyde with two molecules of isoprene, followed by dehydration to form 3,6,7-Trimethyl-2,6-octadienal. This method is often used in industrial production.
Aplicaciones Científicas De Investigación
Citral has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. In vitro studies have shown that 3,6,7-Trimethyl-2,6-octadienal exhibits potent antimicrobial activity against a wide range of bacteria and fungi, making it a promising candidate for use in food preservation and as a natural alternative to synthetic antimicrobial agents. Additionally, 3,6,7-Trimethyl-2,6-octadienal has been shown to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis.
Propiedades
Número CAS |
1891-67-4 |
|---|---|
Nombre del producto |
3,6,7-Trimethyl-2,6-octadienal |
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
(2E)-3,6,7-trimethylocta-2,6-dienal |
InChI |
InChI=1S/C11H18O/c1-9(2)11(4)6-5-10(3)7-8-12/h7-8H,5-6H2,1-4H3/b10-7+ |
Clave InChI |
CIJXIVUHYJAYCO-JXMROGBWSA-N |
SMILES isomérico |
CC(=C(C)CC/C(=C/C=O)/C)C |
SMILES |
CC(=C(C)CCC(=CC=O)C)C |
SMILES canónico |
CC(=C(C)CCC(=CC=O)C)C |
Otros números CAS |
1891-67-4 |
Pictogramas |
Irritant |
Sinónimos |
3,6,7-Trimethyl-2,6-octadienal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



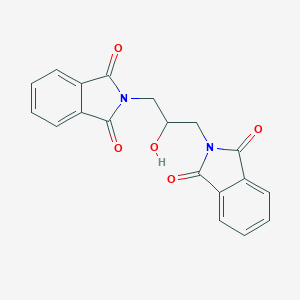
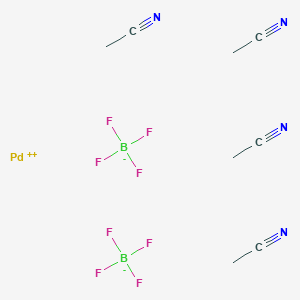
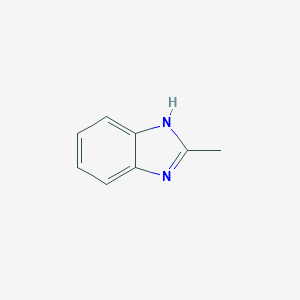
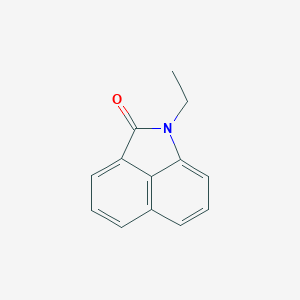
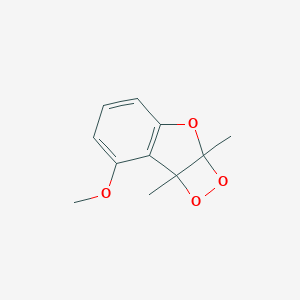
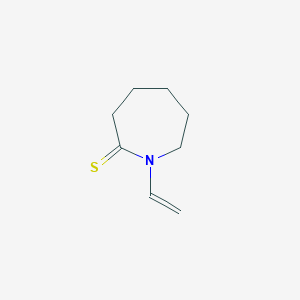
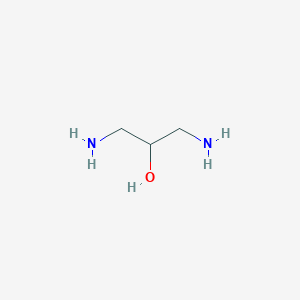
![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B154963.png)
